4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
497824-00-7 |
|---|---|
Molecular Formula |
C17H17N5OS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(E)-(4-propoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5OS/c1-2-11-23-14-8-6-13(7-9-14)12-19-22-16(20-21-17(22)24)15-5-3-4-10-18-15/h3-10,12H,2,11H2,1H3,(H,21,24)/b19-12+ |
InChI Key |
LBATXJYZNSGIKH-XDHOZWIPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Mechanism
The triazole-thiol core is synthesized from pyridine-2-carboxylic acid hydrazide, which undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). This reaction forms a thiosemicarbazide intermediate, which is subsequently treated with hydrazine hydrate to yield 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions:
-
Solvent: Ethanol (EtOH) or water.
-
Temperature: Reflux (70–80°C).
-
Time: 4–6 hours.
Cyclization Optimization
The use of KOH as a base facilitates deprotonation and cyclization. Substituting KOH with sodium hydroxide (NaOH) reduces yields by 15–20%, likely due to incomplete intermediate formation. Recrystallization from ethanol or aqueous solutions enhances purity (>95%).
Key Analytical Data:
Step 2: Preparation of 4-Propoxybenzaldehyde
Synthesis from 4-Hydroxybenzaldehyde
4-Propoxybenzaldehyde is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with propyl bromide in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 80°C.
-
Time: 12 hours.
Properties of 4-Propoxybenzaldehyde:
| Property | Value |
|---|---|
| Boiling Point | 129–130°C (10 mmHg) |
| Density | 1.039 g/mL at 25°C |
| Refractive Index | 1.520–1.524 |
Alternative Routes
Electrophilic formylation of propoxybenzene using dichloromethyl methyl ether (Cl₂CHOMe) and titanium tetrachloride (TiCl₄) offers a higher yield (85%) but requires stringent moisture control.
Step 3: Condensation to Form the Schiff Base
Schiff Base Formation
The triazole-thiol intermediate reacts with 4-propoxybenzaldehyde in acetic acid under reflux to form the title compound via imine linkage.
Reaction Conditions:
-
Molar Ratio: 1:1 (triazole-thiol : aldehyde).
-
Solvent: Glacial acetic acid.
-
Temperature: 110°C (reflux).
-
Time: 3–4 hours.
Mechanistic Insight:
Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, promoting nucleophilic attack by the amino group of the triazole-thiol. Dehydration yields the benzylideneamino derivative.
Yield and Purity
Purification Techniques
Recrystallization
Crude product is dissolved in hot ethanol and filtered to remove insoluble impurities. Slow cooling induces crystallization, yielding needle-like crystals.
Chromatographic Methods
Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves byproducts, though this method reduces yield by 10–15%.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclization Route | Formylation Route |
|---|---|---|
| Yield | 70–75% | 85% |
| Purity | ≥95% | ≥98% |
| Reaction Time | 4–6 hours | 12 hours |
| Scalability | Moderate | High |
The formylation route offers superior yield and purity but demands specialized reagents. The cyclization method is more accessible for laboratory-scale synthesis.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of triazole derivatives, including compounds similar to 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, as neuroprotective agents. These compounds are being investigated for their ability to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that modifications in the triazole structure can enhance neuroprotective efficacy and reduce toxicity associated with protein aggregation .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of 1,2,4-triazole exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Specifically, compounds related to this compound have been evaluated for their ability to inhibit cell migration and proliferation in various cancer cell lines . The mechanism involves interference with cellular signaling pathways critical for cancer progression.
Coordination Compounds
Due to its thiol group, this compound can act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in catalysis or as sensors for detecting metal ions .
Antimicrobial Properties
There is growing interest in the antimicrobial applications of triazole compounds. Preliminary studies suggest that derivatives may exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Variations in Benzylidene Substituents
The benzylidene group’s electronic and steric properties significantly influence bioactivity. Key comparisons include:
Key Observations :
Pyridine Positional Isomerism
The pyridine ring’s nitrogen position affects binding interactions:
Key Observations :
Hydrophobic and Functional Group Modifications
Hydrophobic substituents at position 5 improve enzyme inhibition:
Key Observations :
Antimicrobial Activity
Enzyme Inhibition
Key Insight : Hydrophobic groups (e.g., trifluoromethyl) improve MBL inhibition, suggesting the target compound’s propoxy group may similarly enhance binding .
Physicochemical Properties
Biological Activity
The compound 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring substituted with a pyridine moiety and a propoxybenzylidene group. The presence of the thiol group is significant as it enhances the reactivity and biological interactions of the compound.
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,2,4-triazoles, including the target compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Testing : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it showed selective cytotoxicity towards melanoma cells compared to other cancer types .
Cell Line IC50 Value (µM) IGR39 (Melanoma) 12.5 MDA-MB-231 (Breast) 25.0 Panc-1 (Pancreatic) 30.0
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
- Antimetastatic Activity : Some derivatives have shown potential in inhibiting cancer cell migration, indicating their role as antimetastatic agents .
Study on Triazole Derivatives
A study focused on a series of triazole derivatives revealed that compounds similar to This compound displayed enhanced activity against colon carcinoma HCT-116 with an IC50 value of approximately 6.2 µM . This highlights the potential for further development in targeted therapies.
Hybrid Compounds
Research into hybrid compounds incorporating triazole and other pharmacophores has demonstrated improved biological activity. For instance, hybrids containing oxindole and hydrazone moieties showed promising results in three-dimensional cell cultures, indicating better efficacy compared to traditional two-dimensional cultures .
Q & A
Q. What are the optimal synthetic routes for 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via a condensation reaction between 4-propoxybenzaldehyde and 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. Key variables include:
- Solvent selection : Ethanol or methanol is preferred due to their polarity and compatibility with Schiff base formation .
- Temperature : Reflux conditions (~80°C) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization yields high-purity products (65–86% yields reported for analogous triazole derivatives) .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm the Schiff base linkage (imine proton at δ 8.5–9.0 ppm) and pyridyl ring protons (δ 7.5–8.5 ppm) .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₆N₅O₂S: calculated m/z 366.1024) .
- FT-IR : Identify thiol (-SH) stretch (~2550 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the benzylidene and pyridyl groups modulate biological activity, and how can contradictory results in antiradical assays be resolved?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance antiradical activity by stabilizing radical intermediates, while bulky groups (e.g., propoxy) may sterically hinder target binding .
- Contradiction analysis : Discrepancies in DPPH scavenging (e.g., 88.89% at 1×10⁻³ M vs. 53.78% at 1×10⁻⁴ M for similar triazoles) require dose-response curves and IC₅₀ calculations to differentiate intrinsic activity from concentration-dependent effects .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and toxicity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or fungal CYP51), focusing on hydrogen bonding with the triazole-thiol moiety and π-π stacking with aromatic residues .
- ADME/toxicity : SwissADME predicts blood-brain barrier permeability (low for this polar compound) and hepatotoxicity risk (high due to thiol metabolism). In silico toxicity models (ProTox-II) can flag potential mutagenicity .
Q. How does photoisomerization of the benzylidene group affect the compound’s stability and bioactivity?
Methodological Answer:
- UV irradiation studies : At 365 nm, E→Z isomerization (Φ = 0.32) occurs, altering molecular geometry and potentially disrupting target binding. At 254 nm, C–S bond cleavage (Φ = 0.12) degrades the triazole ring, requiring light-protected storage for bioassays .
- Bioactivity impact : Photoisomerized derivatives may show reduced antimicrobial activity due to conformational changes, necessitating dark-condition assays .
Experimental Design and Data Analysis
Q. How should researchers design assays to evaluate the compound’s cytotoxicity while minimizing false positives?
Methodological Answer:
- Cell lines : Use multiple lines (e.g., MCF-7, HepG2) to assess tissue-specific effects.
- Controls : Include cisplatin (positive control) and DMSO (solvent control) to validate assay integrity.
- Endpoint metrics : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
- Error analysis : Report 95% confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons .
Structural and Mechanistic Insights
Q. How does the triazole-thiol moiety contribute to metal chelation, and what analytical techniques confirm this interaction?
Methodological Answer:
Q. Can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-crystal XRD : Use SHELXL for refinement to distinguish thiol (C–SH) vs. thione (C=S) tautomers.
- Hydrogen bonding : Intermolecular S–H···N bonds in the crystal lattice stabilize the thiol form .
Advanced Applications
Q. How can this compound be functionalized for targeted drug delivery systems?
Methodological Answer:
Q. What in vivo models are suitable for validating its anti-inflammatory or antimicrobial efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
